molecular formula C8H14ClNO B2746597 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide CAS No. 726153-07-7

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide

Cat. No.: B2746597
CAS No.: 726153-07-7
M. Wt: 175.66
InChI Key: LISJPDPEWNFETA-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon and two distinct N-alkyl groups: an ethyl group and a 2-methylprop-2-en-1-yl (isobutenyl) group. This compound belongs to a broader class of N,N-disubstituted chloroacetamides, which are often explored for pesticidal, herbicidal, and pharmacological activities due to their structural versatility and reactivity .

Properties

IUPAC Name

2-chloro-N-ethyl-N-(2-methylprop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-4-10(6-7(2)3)8(11)5-9/h2,4-6H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISJPDPEWNFETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide typically involves the reaction of N-ethyl-N-(2-methylprop-2-en-1-yl)amine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The N-substituents significantly influence the compound’s lipophilicity, stability, and reactivity. A comparison of key analogs is summarized below:

Compound Name Substituents (N-) Molecular Formula Molecular Weight Key Properties/Applications References
2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide Ethyl, 2-methylprop-2-en-1-yl C₈H₁₄ClNO 175.66 g/mol High lipophilicity (inferred) -
Metolachlor 2-Ethyl-6-methylphenyl, 1-methoxypropan-2-yl C₁₅H₂₂ClNO₂ 283.80 g/mol Herbicide; inhibits weed growth
2-Chloro-N-phenethylacetamide Phenethyl C₁₀H₁₂ClNO 197.66 g/mol Potential CNS activity
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide 2-(1H-Benzimidazol-2-yl)ethyl, 2-chlorophenoxy C₁₇H₁₅ClN₂O₂ 326.77 g/mol Antimicrobial/antiparasitic
2-Chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide 2-Propenyl, 2-thienylmethyl C₁₀H₁₂ClNOS 229.72 g/mol Reactivity in nucleophilic substitution

Key Observations :

  • Lipophilicity : The target compound’s aliphatic substituents (ethyl and isobutenyl) likely enhance lipophilicity compared to aromatic analogs like 2-chloro-N-phenethylacetamide . This property is critical for membrane permeability in bioactive compounds.
  • Reactivity : The allyl (isobutenyl) group may increase susceptibility to oxidation or nucleophilic substitution, similar to 2-chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide .
  • Stability : Aryl-substituted analogs (e.g., Metolachlor) exhibit higher stability due to resonance effects, whereas aliphatic substituents may confer conformational flexibility .

Pharmacological and Pesticidal Activities

Chloroacetamides are widely used as herbicides. Metolachlor, for instance, inhibits very-long-chain fatty acid synthesis in weeds .

  • Biological Targets : Compounds with benzimidazole or thiazole substituents (e.g., ) show antimicrobial activity, implying that the target compound’s isobutenyl group could interact with similar enzymatic targets .
  • Toxicity: Limited toxicological data exist for many chloroacetamides. For example, 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological profiling , suggesting caution in handling the target compound.

Biological Activity

2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide is a compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. Its unique structure, featuring a chloro group and an acetamide moiety, suggests potential interactions with biological targets, making it a subject of research for its biological activities, including enzyme inhibition and antimicrobial properties.

The chemical formula for this compound is C7H12ClN2OC_7H_{12}ClN_2O. The compound is characterized by the presence of a chloro group, which can influence its reactivity and interaction with biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator , affecting biochemical pathways through enzyme inhibition or receptor binding. The presence of the chloro group enhances its potential to participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit distinct biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been studied for its efficacy against various bacterial strains. In vitro studies have shown that derivatives of acetamides can possess significant antibacterial activity comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli50 µg/mL
Compound BS. aureus25 µg/mL
Compound CK. pneumoniae75 µg/mL

Enzyme Inhibition

The compound has also been employed in studies focusing on enzyme inhibition , particularly regarding cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Docking studies suggest that modifications of the acetamide structure can enhance binding affinity to COX enzymes, indicating potential applications as anti-inflammatory agents .

Study on Analgesic Activity

A study evaluated derivatives of 2-chloro-N,N-diphenylacetamide, which share structural similarities with our compound of interest. The research involved molecular docking studies and in vivo analgesic activity assessments using a hot plate model. The findings indicated significant analgesic effects comparable to standard analgesics like diclofenac sodium, suggesting that similar derivatives could be explored for pain management applications .

Anticancer Potential

Another area of investigation is the anticancer potential of acetamide derivatives. Research has shown that certain compounds within this class can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This highlights the versatility of acetamides in therapeutic applications beyond antimicrobial activity.

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